N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine
Brand Name: Vulcanchem
CAS No.: 72000-05-6
VCID: VC20492018
InChI: InChI=1S/C15H17NS/c1-16(2)15(10-17-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3
SMILES:
Molecular Formula: C15H17NS
Molecular Weight: 243.4 g/mol

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine

CAS No.: 72000-05-6

Cat. No.: VC20492018

Molecular Formula: C15H17NS

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine - 72000-05-6

Specification

CAS No. 72000-05-6
Molecular Formula C15H17NS
Molecular Weight 243.4 g/mol
IUPAC Name N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine
Standard InChI InChI=1S/C15H17NS/c1-16(2)15(10-17-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3
Standard InChI Key VFEOMGQQESHIDT-UHFFFAOYSA-N
Canonical SMILES CN(C)C1(CSC1)C2=CC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N-Dimethyl-3-(naphthalen-2-yl)thietan-3-amine features a thietan ring—a three-membered sulfur-containing heterocycle—fused to a dimethylamino group and a naphthalen-2-yl substituent. The thietan ring introduces significant ring strain, enhancing its reactivity in ring-opening and substitution reactions. The naphthalene system contributes aromatic stability and opportunities for π-π interactions, while the tertiary amine group offers basicity and nucleophilic potential.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.72000-05-6
Molecular FormulaC15H17NS\text{C}_{15}\text{H}_{17}\text{NS}
Molecular Weight243.37 g/mol
Density1.16 g/cm³
Boiling Point393.2°C at 760 mmHg
Flash Point191.6°C

Spectroscopic and Stereochemical Considerations

Synthesis and Production Methods

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, general routes involve:

  • Naphthalene Functionalization: Electrophilic substitution (e.g., Friedel-Crafts acylation) introduces a ketone or halide at the 2-position of naphthalene.

  • Thietan Ring Formation: Cyclization of a β-chloroethylsulfide intermediate under basic conditions generates the thietan ring.

  • Amination and Methylation: Quaternization of the amine followed by methylation yields the final product .

Industrial Manufacturing

Large-scale production likely employs continuous-flow reactors to optimize yield and purity. Key challenges include managing exothermic reactions during cyclization and minimizing byproducts via advanced purification techniques (e.g., fractional distillation or chromatography).

Physicochemical Properties

Thermal Stability and Volatility

The high boiling point (393.2°C) suggests low volatility under ambient conditions, making it suitable for high-temperature applications. The flash point of 191.6°C indicates moderate flammability, necessitating precautions during handling .

Solubility and Partitioning Behavior

The compound’s logP (calculated ~3.8) predicts moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or toluene. Limited aqueous solubility may necessitate cosolvents for biological assays.

Chemical Reactivity and Derivatives

Ring-Opening Reactions

The strained thietan ring undergoes facile ring-opening with nucleophiles (e.g., water, amines) to form linear thioethers. For example, hydrolysis yields N,N-dimethyl-3-(naphthalen-2-yl)propan-3-amine\text{N,N-dimethyl-3-(naphthalen-2-yl)propan-3-amine} and hydrogen sulfide .

Electrophilic Aromatic Substitution

The naphthalene ring participates in nitration, sulfonation, or halogenation at the 1- or 6-positions, enabling derivatization for tailored applications.

Table 2: Representative Derivatives and Their Properties

DerivativeReaction ConditionsApplication Potential
Nitro-substitutedHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°CExplosives precursor
BrominatedBr2\text{Br}_2, Fe catalystPharmaceutical intermediate

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